Tetrahydrothebaine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

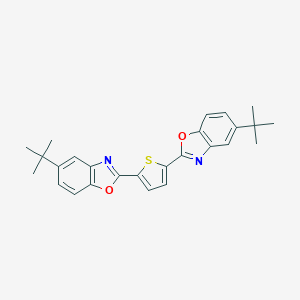

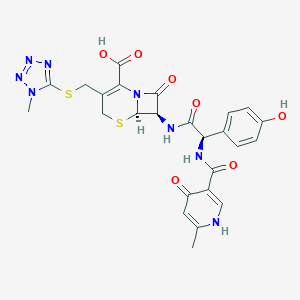

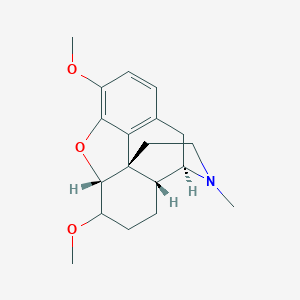

Tetrahydrothebaine is a semi-synthetic opioid alkaloid derived from thebaine, which is found in the opium poppy (Papaver somniferum). It is structurally related to morphine and codeine but exhibits unique pharmacological properties. This compound is primarily used in scientific research due to its ability to interact with opioid receptors without causing the same level of addiction as other opioids.

准备方法

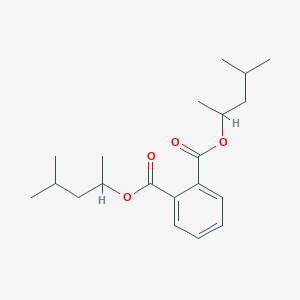

Synthetic Routes and Reaction Conditions: Tetrahydrothebaine can be synthesized through various methods. One common approach involves the Diels-Alder reaction of thebaine with maleimides, yielding succinimido-endo-ethenotetrahydrothebaines. This reaction is structurally specific and can be performed under mild conditions, typically involving the use of ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of thebaine. This process can be optimized to achieve high yields and purity. For instance, the reduction of thebaine adducts by lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can produce various this compound derivatives .

化学反应分析

Types of Reactions: Tetrahydrothebaine undergoes several types of chemical reactions, including:

Oxidation: The oxidation of this compound can lead to the formation of 14-hydroxycodeinone, which is a precursor for other important derivatives like oxymorphone and naloxone.

Reduction: Reduction reactions, such as those involving LiAlH4 or NaBH4, can yield various this compound derivatives.

Substitution: Substitution reactions, particularly those involving the addition of triazolyl groups, can modify the pharmacological properties of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.

Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.

Substitution: Copper-catalyzed reactions with azides are used for triazolyl substitution.

Major Products Formed:

Oxidation: 14-hydroxycodeinone, oxymorphone, naloxone.

Reduction: Various this compound derivatives.

Substitution: Triazolyl-substituted this compound derivatives.

科学研究应用

Tetrahydrothebaine has several scientific research applications:

Development of Novel Analgesics: this compound derivatives have been instrumental in developing new analgesics.

Opioid Receptor Agonist Activity: Studies have demonstrated that certain this compound derivatives exhibit κ-opioid receptor agonist activity and antinociceptive effects, making them potential candidates for novel pain-relief agents.

Efficiency in Opium Product Production: this compound can be efficiently converted to dihydromorphine, which is valuable for opium product production.

Analgesic Properties: Derivatives of this compound have been found to be highly potent analgesics in laboratory animals and humans.

作用机制

Tetrahydrothebaine exerts its effects primarily through its interaction with opioid receptors. It binds to μ-opioid receptors, which are responsible for its analgesic properties. The compound’s unique structure allows it to interact with these receptors without causing the same level of addiction as other opioids . Additionally, this compound derivatives with specific substitutions can exhibit κ-opioid receptor agonist activity, providing strong analgesia without the serious side effects associated with μ-opioid receptor activation.

相似化合物的比较

Thebaine: A minor constituent of opium, thebaine is chemically similar to both morphine and codeine but has stimulatory effects rather than depressant effects.

Morphine: A well-known opioid used for pain relief, morphine has a higher addiction potential compared to tetrahydrothebaine.

Codeine: Another opioid used for pain relief and cough suppression, codeine is less potent than morphine but still has a higher addiction potential compared to this compound.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to interact with opioid receptors without causing the same level of addiction as other opioids. This makes it a valuable compound for scientific research, particularly in the development of novel analgesics and the study of opioid receptor interactions.

属性

CAS 编号 |

41714-53-8 |

|---|---|

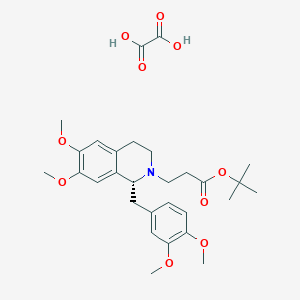

分子式 |

C19H25NO3 |

分子量 |

315.4 g/mol |

IUPAC 名称 |

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1 |

InChI 键 |

RVJQWONQPCTLDL-MKUCUKIISA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

手性 SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

Key on ui other cas no. |

41714-53-8 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

同义词 |

6β-Parzone Methyl Ether; (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrahydrothebaine?

A1: this compound has the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Research articles report the use of various spectroscopic techniques to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. [, , , ] These techniques help to confirm the structures of synthesized compounds and analyze their purity.

Q3: How do structural modifications to this compound impact its analgesic activity?

A3: Research indicates that modifying the substituents at the C-7 position of this compound can significantly alter its analgesic activity. [] For instance, introducing 1,3,4-oxadiazole rings at C-7 has been shown to produce compounds with analgesic activity ranging from codeine to morphine. []

Q4: Can you provide an example of how introducing specific functional groups to the this compound scaffold affects its pharmacological profile?

A4: A study exploring N-substituted analogues of etorphine, a potent analgesic derived from this compound, found that substituting the N-methyl group with allyl, n-propyl, n-pentyl, or cyclopropylmethyl groups resulted in compounds with reduced respiratory depression while maintaining analgesic properties. []

Q5: How does the stereochemistry of this compound derivatives influence their activity?

A5: Studies focusing on the synthesis of 7α-aryl-6,14-endoetheno-tetrahydrothebaine derivatives highlight the importance of stereochemistry in their biological activity. [] Specific isomers exhibit varying degrees of affinity and selectivity for opioid receptors, ultimately influencing their analgesic properties.

Q6: What are some common synthetic routes to prepare this compound derivatives?

A6: this compound derivatives are frequently synthesized through modifications of thebaine. One common approach involves a Diels-Alder reaction of thebaine with various dienophiles, such as methyl acrylate, to generate 6,14-endo-etheno-tetrahydrothebaine derivatives. [, ] These adducts can be further modified at the C-7 position to introduce different functional groups and explore their pharmacological potential. [, , ]

Q7: Are there alternative methods for synthesizing dihydrothebaine, a key intermediate in the production of dihydrocodeinone?

A7: While catalytic hydrogenation is a traditional method for converting thebaine to 8,14-dihydrothebaine, it suffers from low yields and side reactions. [] A more efficient approach involves using thermally decomposable compounds like aryl sulfonic acid hydrazides or disodium azodicarboxylate, resulting in improved yields of 8,14-dihydrothebaine. []

Q8: What is the significance of exploring this compound derivatives in the context of analgesic drug development?

A8: The development of novel analgesics, particularly those with reduced side effects and addiction liability compared to traditional opioids, is crucial. This compound serves as a valuable starting point for designing and synthesizing new opioid analogs.

Q9: How are researchers using this compound to develop peptide-based opioid analgesics?

A9: Researchers have successfully synthesized peptide-morphinans by combining Diels-Alder adducts of this compound with enkephalin moieties. [] This approach combines the structural features of both this compound and endogenous opioid peptides, aiming to create potent analgesics with potentially improved pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。